molecular formula C20H19N3O5S B11012646 methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11012646
M. Wt: 413.4 g/mol
InChI Key: PUIWHTHOVNXDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyridinone moiety, and a phenyl group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multiple steps, including the formation of the thiazole ring and the attachment of the pyridinone and phenyl groups. Common reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and precise pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and pyridinone-containing molecules. Examples include:

Uniqueness

Methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

methyl 2-[3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H19N3O5S/c1-12-10-14(24)11-16(26)23(12)9-8-15(25)21-20-22-17(19(27)28-2)18(29-20)13-6-4-3-5-7-13/h3-7,10-11,24H,8-9H2,1-2H3,(H,21,22,25)

InChI Key

PUIWHTHOVNXDPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.